molecular formula C4H6BClN2O2 B13989369 (4-Chloro-1-methyl-1H-pyrazol-3-yl)boronic acid

(4-Chloro-1-methyl-1H-pyrazol-3-yl)boronic acid

Cat. No.: B13989369
M. Wt: 160.37 g/mol
InChI Key: NILBKBISBPBQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B-(4-chloro-1-methyl-1H-pyrazol-3-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a chlorine atom and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of boronic acids, including B-(4-chloro-1-methyl-1H-pyrazol-3-yl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using efficient catalysts and reaction conditions that minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

B-(4-chloro-1-methyl-1H-pyrazol-3-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acid derivatives, while substitution reactions can produce various substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of B-(4-chloro-1-methyl-1H-pyrazol-3-yl)boronic acid involves its ability to form stable complexes with various biological targets. The boronic acid moiety can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction is often mediated by the formation of reversible covalent bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-(4-chloro-1-methyl-1H-pyrazol-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group on the pyrazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C4H6BClN2O2

Molecular Weight

160.37 g/mol

IUPAC Name

(4-chloro-1-methylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C4H6BClN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2,9-10H,1H3

InChI Key

NILBKBISBPBQNG-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C=C1Cl)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.